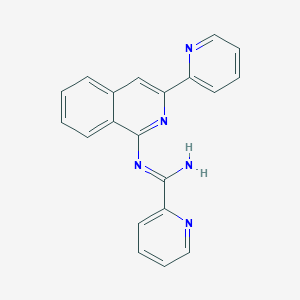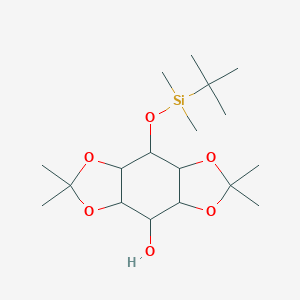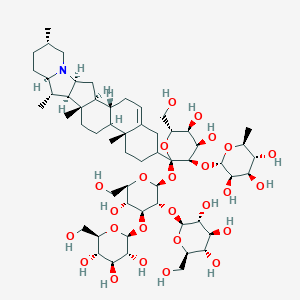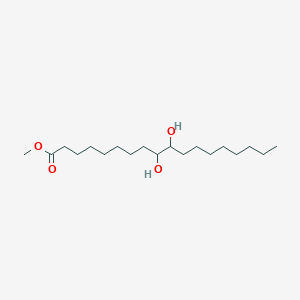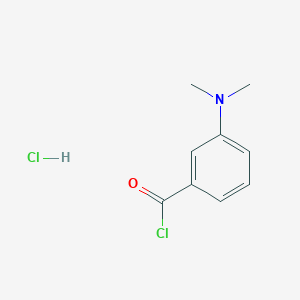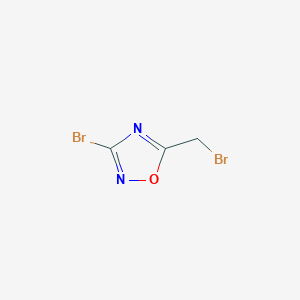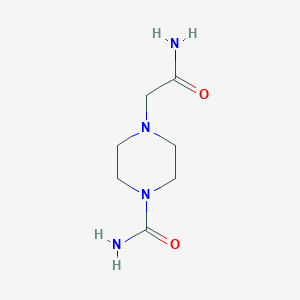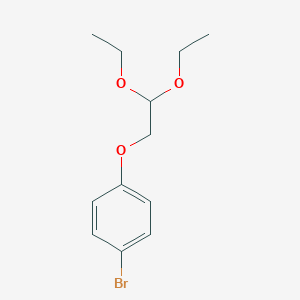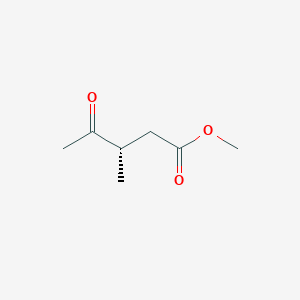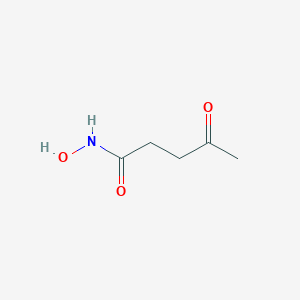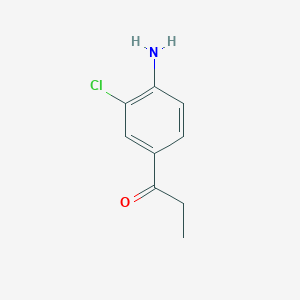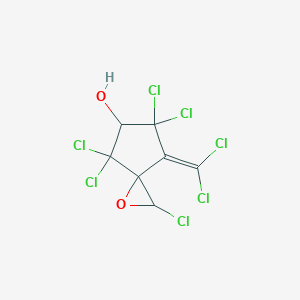
1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)- is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as PCP-OH and has been synthesized using various methods. The purpose of 4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)-.
Applications De Recherche Scientifique
Photoreactions and Derivatives Synthesis
Photoreactions involving compounds related to 1-Oxaspiro(2.4)heptan-5-ol have been extensively studied. For instance, the photoreactions of diketene with maleic anhydride lead to the formation of derivatives like 2-oxo-1-oxaspiro compounds (Kato, Chiba, & Tsuchiya, 1980). Such reactions highlight the potential for creating diverse chemical structures, which could be of interest in various fields of chemistry.
Cycloaddition and Chemical Transformations
The compound has been used in regioselective cycloaddition processes to obtain substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, demonstrating its versatility in chemical transformations (Molchanov & Tran, 2013). This has implications for the synthesis of complex molecules in organic chemistry.
Pharmaceutical Applications
Notably, 1-Oxaspiro(2.4)heptan-5-ol derivatives have been explored in the development of novel antibacterial drugs. For instance, certain compounds have shown potent in vitro antibacterial activity against respiratory pathogens, demonstrating the compound's relevance in medicinal chemistry (Odagiri et al., 2013).
Polymer Science
In polymer science, derivatives of this compound have been used in the synthesis of novel polymers. For example, the polymerization of certain derivatives yields poly(oxy-1,2-phenylene-oxymethylene), showcasing its application in materials science (Kubo, Sadaka, Uno, & Itoh, 2000).
Insect Repellent Properties
Interestingly, a derivative of this compound, polyzonimine, was identified as an insect repellent in millipedes. This discovery opens up potential applications in entomology and biocontrol (Smolanoff et al., 1975).
Synthesis of Spirocyclic Compounds
The synthesis and transformation of spirocyclic compounds, such as 2-oxa-7-azaspiro[3.5]nonane, derived from 1-Oxaspiro(2.4)heptan-5-ol, have been documented, further illustrating the compound's role in advanced organic synthesis (Gurry, McArdle, & Aldabbagh, 2015).
Propriétés
Numéro CAS |
122022-77-9 |
|---|---|
Nom du produit |
1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)- |
Formule moléculaire |
C7H3Cl7O2 |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
2,4,4,6,6-pentachloro-7-(dichloromethylidene)-1-oxaspiro[2.4]heptan-5-ol |
InChI |
InChI=1S/C7H3Cl7O2/c8-2(9)1-5(4(10)16-5)7(13,14)3(15)6(1,11)12/h3-4,15H |
Clé InChI |
PHUXLMFYGOIQKL-UHFFFAOYSA-N |
SMILES |
C1(C(C(=C(Cl)Cl)C2(C1(Cl)Cl)C(O2)Cl)(Cl)Cl)O |
SMILES canonique |
C1(C(C(=C(Cl)Cl)C2(C1(Cl)Cl)C(O2)Cl)(Cl)Cl)O |
Autres numéros CAS |
122089-28-5 |
Synonymes |
KS 504a KS 504b KS-504a KS-504 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
